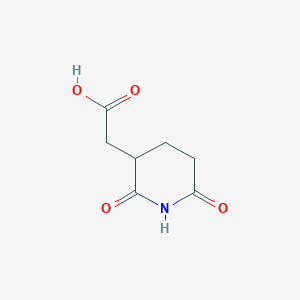

Ácido 2-(2,6-dioxopiperidin-3-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

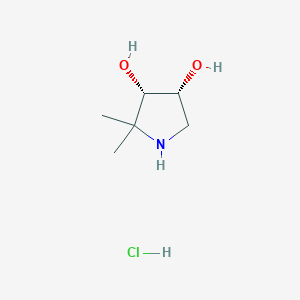

2-(2,6-Dioxopiperidin-3-yl)acetic acid is a versatile chemical compound with the molecular formula C7H9NO4. It is known for its intriguing properties and applications in various scientific research fields, including chemistry, biology, medicine, and industry .

Aplicaciones Científicas De Investigación

2-(2,6-Dioxopiperidin-3-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: The compound is used in the production of polymers and materials with specific properties

Mecanismo De Acción

Target of Action

The primary target of 2-(2,6-Dioxopiperidin-3-yl)acetic acid is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Mode of Action

2-(2,6-Dioxopiperidin-3-yl)acetic acid interacts with its target, IDO1, by suppressing its activities . This suppression of IDO1 activities leads to a decrease in the pathogenesis of diseases such as cancer .

Biochemical Pathways

The compound affects the biochemical pathway involving IDO1. By suppressing the activities of IDO1, it disrupts the normal functioning of this pathway, leading to a decrease in the pathogenesis of diseases .

Result of Action

The molecular and cellular effects of the action of 2-(2,6-Dioxopiperidin-3-yl)acetic acid involve the suppression of IDO1 activities . This leads to a disruption in the normal functioning of the biochemical pathway involving IDO1, thereby decreasing the pathogenesis of diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)acetic acid. For instance, the compound should be stored at a temperature between 2-8°C in an inert atmosphere for optimal stability .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(2,6-Dioxopiperidin-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the context of protein degradation. It interacts with enzymes such as E3 ligases, which are involved in the ubiquitin-proteasome pathway. This compound can form conjugates with various linkers, facilitating the targeted degradation of specific proteins. The nature of these interactions involves covalent bonding with the active sites of enzymes, leading to the modulation of their activity .

Cellular Effects

In cellular contexts, 2-(2,6-Dioxopiperidin-3-yl)acetic acid influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those related to protein degradation and turnover. This compound can alter gene expression by modulating the stability of transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by influencing the degradation of metabolic enzymes, thereby affecting metabolic flux .

Molecular Mechanism

The molecular mechanism of 2-(2,6-Dioxopiperidin-3-yl)acetic acid involves its binding interactions with biomolecules. It acts as a ligand for E3 ligases, facilitating the ubiquitination and subsequent degradation of target proteins. This process involves the formation of a covalent bond between the compound and the lysine residues of the target proteins, leading to their recognition and degradation by the proteasome. This mechanism is crucial for maintaining cellular homeostasis and regulating protein levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,6-Dioxopiperidin-3-yl)acetic acid can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of protein levels and cellular processes observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-(2,6-Dioxopiperidin-3-yl)acetic acid in animal models are dose-dependent. At lower dosages, it effectively modulates protein degradation pathways without causing significant toxicity. At higher dosages, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-(2,6-Dioxopiperidin-3-yl)acetic acid is involved in several metabolic pathways, primarily those related to protein degradation. It interacts with enzymes such as E3 ligases and other components of the ubiquitin-proteasome system. These interactions can influence metabolic flux by altering the degradation rates of metabolic enzymes and other regulatory proteins, thereby affecting overall metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(2,6-Dioxopiperidin-3-yl)acetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its effects. The compound’s distribution is crucial for its function, as it needs to reach target proteins and enzymes to modulate their activity .

Subcellular Localization

The subcellular localization of 2-(2,6-Dioxopiperidin-3-yl)acetic acid is determined by targeting signals and post-translational modifications. It is often directed to compartments such as the cytoplasm and nucleus, where it interacts with target proteins and enzymes. These localization patterns are essential for its activity, as they ensure that the compound reaches the appropriate sites of action within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)acetic acid typically involves several steps, starting from readily available raw materials. One common synthetic route involves the reaction of piperidine derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(2,6-Dioxopiperidin-3-yl)acetic acid often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

- 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid

- Thalidomide derivatives

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)acetic acid stands out due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNHMNRAYLJHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)

![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)

![2,4-dimethoxy-6-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2527378.png)

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)